molecular formula C14H14N4O B2384736 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS No. 380339-27-5

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine

カタログ番号: B2384736
CAS番号: 380339-27-5
分子量: 254.293
InChIキー: QWQBHCFTLXGCEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core substituted with a piperazine moiety at the 4-position. The benzofuro[3,2-d]pyrimidine scaffold is structurally related to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . This compound is synthesized via nucleophilic substitution reactions, where a chlorine atom at the 4-position of the benzofuropyrimidine core is replaced by piperazine under optimized conditions (e.g., using phosphorus oxychloride or microwave-assisted methods) .

The piperazine substituent enhances solubility and modulates pharmacokinetic properties, making it a key pharmacophore in drug design. Derivatives of this class exhibit broad bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . Notably, this compound and its analogs have been explored as thymidylate synthase (TS) inhibitors for rheumatoid arthritis therapy, leveraging their ability to compete with endogenous substrates like methotrexate .

特性

IUPAC Name

4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQBHCFTLXGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Aminobenzofuran Derivatives

Aminobenzofuran intermediates undergo cyclization with carbonyl-containing reagents to form the pyrimidine ring. For example, 2-hydroxy-3-chloro-5-nitropyridine reacts with malonic acid derivatives under acidic conditions to yield benzofuropyrimidine precursors. Key steps include:

  • POCl₃-mediated activation of carboxyl groups to form electrophilic intermediates.
  • Intramolecular cyclization under reflux in polar aprotic solvents (e.g., DMF, DMSO) with bases like Cs₂CO₃.

Halogenation at Position 4

Introducing a halogen (Cl, Br) at position 4 enables subsequent nucleophilic substitution with piperazine. Halogenation is typically achieved via:

  • Direct chlorination using PCl₅ or SOCl₂.
  • Bromination with N-bromosuccinimide (NBS) in the presence of radical initiators.

Alternative Routes: One-Pot and Tandem Syntheses

Tandem Cyclization-Substitution

Analytical and Optimization Data

Table 1. Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Purity (%) Key Reference
SNAr DMF, Cs₂CO₃, 100°C, 18h 75 >98
Buchwald-Hartwig Toluene, Pd₂(dba)₃, 110°C, 24h 65 95
Tandem Cyclization Acetic acid, 140°C, 6h 80 97
Solid-Phase Polystyrene resin, TFA cleavage 90 >99

Purity Enhancement

  • Recrystallization : Ethanol/water (3:1) improves purity to >99%.
  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).

Mechanistic Insights and Computational Studies

SNAr Mechanism

DFT calculations reveal that the rate-determining step is the formation of the Meisenheimer complex, with a ΔG‡ of 25–30 kcal/mol. Electron-withdrawing groups on the pyrimidine ring lower activation energy by 5–7 kcal/mol.

Solvent Effects

Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states better than non-polar solvents (toluene, ε = 2.4).

Industrial-Scale Considerations

Cost-Efficiency

  • Piperazine : Prefer recycled from distillation residues (saves 30% cost).
  • Catalyst Recovery : Pd catalysts reused via filtration (3–5 cycles).

化学反応の分析

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research, including:

類似化合物との比較

Table 1: Key Comparisons of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine and Analogues

Compound Substituent Binding Energy (kcal/mol) Synthetic Accessibility Score ADME Properties Key Applications
4-(Piperazin-1-yl)-benzofuro[3,2-d]pyrimidine Piperazine Not reported Moderate Good GI absorption Antimicrobial, TS inhibition
4-(4-Methylpiperazin-1-yl)-2-phenyl derivative Methyl-piperazine -8.6 3.33 (Easy) MLOGP: 2.67; High GI absorption Rheumatoid arthritis (TS inhibition)
2-Morpholinobenzofuro[3,2-d]pyrimidine Morpholine Not reported Requires POCl₃ treatment Not reported Antimicrobial
2-Piperidinobenzofuro[3,2-d]pyrimidine Piperidine Not reported Similar to morpholine Not reported Antimicrobial
Curcumin Natural polyphenol -8.66 N/A Poor bioavailability Anti-inflammatory
Piperine Alkaloid -9.99 N/A Moderate bioavailability Anti-inflammatory

Binding Affinity and Stability

  • The 4-(4-Methylpiperazin-1-yl)-2-phenyl derivative exhibits a binding energy of -8.6 kcal/mol to TS, comparable to methotrexate (-8.6 kcal/mol) but lower than natural compounds like piperine (-9.99 kcal/mol) and curcumin (-8.66 kcal/mol) . This suggests that while synthetic derivatives are competitive with methotrexate, natural compounds may offer superior stability.
  • The unsubstituted 4-(Piperazin-1-yl) variant lacks reported binding data, but its structural flexibility (two rotatable bonds in methyl-piperazinyl derivatives) likely enhances target engagement compared to rigid morpholine/piperidine analogs .

ADME and Pharmacokinetics

  • The methyl-piperazinyl derivative exhibits favorable ADME properties: MLOGP = 2.67 (indicating optimal lipophilicity) and high gastrointestinal absorption, making it suitable for oral administration .
  • Natural compounds like curcumin and piperine , while potent, suffer from poor bioavailability, restricting therapeutic utility .

Patent and Commercial Availability

  • Piperazine-substituted benzofuropyrimidines are commercially available (e.g., 4-(4-cyclopentylpiperazin-1-yl) derivative , ID: 7287-0973) for drug screening .
  • Patent EP 2 402 347 A1 describes morpholino and piperazinyl thieno/furopyrimidines, highlighting industrial interest in this scaffold .

生物活性

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural framework that integrates a benzofuro moiety with a pyrimidine ring, linked through a piperazine group. This combination is known to enhance the compound's interaction with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various microbial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Pseudomonas aeruginosa125 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in breast cancer models. It has been found to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity Profile

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-722.8Induction of apoptosis
MDA-MB-2310.9Inhibition of Src kinase
LNCaP18.0Akt inhibition

The biological activity of this compound is largely attributed to its ability to interact with key signaling pathways involved in cell growth and survival:

  • Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway : Similar compounds have been shown to inhibit enzymes within this pathway, which is frequently dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis.
  • Src Kinase Inhibition : The compound's interaction with Src kinase has been demonstrated to significantly affect tumor cell viability, particularly in triple-negative breast cancer (TNBC) models.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
  • In Vivo Efficacy : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group protection/deprotection. For example, direct aminocarbonylation or Ullmann coupling may introduce the piperazine moiety . Optimization focuses on solvent selection (e.g., DMF or dichloromethane), temperature control (e.g., reflux at 80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Purity is ensured via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra verify proton environments and carbon frameworks. For instance, aromatic protons in the benzofuropyrimidine core appear as distinct multiplets in δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 321.15) .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and dihedral angles, critical for confirming coplanarity of the fused ring system .

Q. What purification methods are recommended for isolating this compound?

  • Preparative thin-layer chromatography (TLC) or silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used. Recrystallization from ethanol or dichloromethane yields high-purity crystals (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibitory activity of this compound?

  • In vitro kinase assays: Use recombinant kinases (e.g., PKC isoforms) and measure inhibition via ATP consumption (e.g., ADP-Glo™ Kit). IC50_{50} values are calculated using dose-response curves .
  • Cellular assays: Treat cell lines (e.g., cancer cells) and assess downstream phosphorylation via Western blot or ELISA. For example, inhibition of ERK/MAPK signaling may indicate target engagement .

Q. What strategies mitigate side reactions during the synthesis of derivatives?

  • Protecting groups: Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent unwanted alkylation .
  • Low-temperature reactions: Conduct lithiation or Grignard reactions at −78°C to suppress polymerization .
  • Catalyst screening: Pd(OAc)2_2/XPhos systems enhance selectivity in Suzuki-Miyaura couplings .

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect bioactivity?

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility.
  • Bulkier substituents (e.g., biphenyl sulfonyl) improve target affinity but increase molecular weight, potentially affecting bioavailability .
  • Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituents by correlating logP, polar surface area, and IC50_{50} values .

Q. How can computational methods elucidate the mechanism of action?

  • Molecular docking: Simulate binding to kinase ATP pockets (e.g., PKC-ι) using software like AutoDock Vina. Key interactions include hydrogen bonds with hinge-region residues (e.g., Glu428) and hydrophobic contacts with piperazine .
  • Molecular dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations to identify critical binding motifs .

Q. How should researchers address contradictory bioactivity data across different studies?

  • Assay standardization: Ensure consistent enzyme concentrations (e.g., 10 nM PKC) and ATP levels (e.g., 10 µM) to minimize variability .
  • Metabolic stability testing: Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and in vivo results .

Methodological Tables

Table 1. Key Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
1^1H NMRAromatic protons at δ 7.2–8.3 ppm (benzofuropyrimidine)
HR-ESI-MS[M+H]+^+ = 321.15 (calc. 321.16)
X-rayDihedral angle: 54.23° (between rings)

Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionsImpact on Yield
SolventDMF (polar aprotic)+25% yield
Temperature80°C (reflux)Prevents dimerization
CatalystPd(OAc)2_2/XPhos (1:2 ratio)90% selectivity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。